An In-depth Technical Guide to the Physical Properties of 2,4-Difluoro-3-methylbenzonitrile
An In-depth Technical Guide to the Physical Properties of 2,4-Difluoro-3-methylbenzonitrile
Introduction: The Significance of a Fluorinated Benzonitrile Building Block
2,4-Difluoro-3-methylbenzonitrile is a highly functionalized aromatic molecule of significant interest to researchers in medicinal chemistry and materials science. As a structural motif, the fluorinated benzonitrile core provides a unique combination of chemical reactivity, metabolic stability, and specific intermolecular interaction capabilities. The nitrile group is a versatile synthetic handle, readily converted into amines, amides, carboxylic acids, and tetrazoles. Simultaneously, the fluorine substituents profoundly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, a common strategy in modern drug design to enhance potency and pharmacokinetic profiles.
This guide provides an in-depth exploration of the core physical properties of 2,4-Difluoro-3-methylbenzonitrile. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's fundamental characteristics for its effective use in synthesis, process development, and analytical characterization. We will move beyond a simple listing of properties to discuss the causality behind the experimental methods used for their determination, ensuring a self-validating and authoritative resource.
Section 1: Core Molecular Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.
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IUPAC Name: 2,4-difluoro-3-methylbenzonitrile[1]
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Synonyms: 3-Cyano-2,6-difluorotoluene[1]
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CAS Number: 847502-87-8[1]
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Molecular Formula: C₈H₅F₂N[1]
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Molecular Weight: 153.13 g/mol [1]
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Canonical SMILES: CC1=C(C=CC(=C1F)C#N)F[1]
The structure combines a benzene ring, a nitrile functional group (-C≡N), a methyl group (-CH₃), and two fluorine atoms. The specific 2,4-difluoro and 3-methyl substitution pattern creates a distinct electronic and steric environment that dictates its physical and chemical behavior.
Section 2: Summary of Physicochemical Properties
The following table summarizes the key physical properties of 2,4-Difluoro-3-methylbenzonitrile. It is critical to note that while some properties are well-defined, others are not extensively reported in peer-reviewed literature and are based on supplier data, which may be predictive or representative of a typical batch.
| Property | Value / Description | Source / Rationale |
| Physical Appearance | Typically a solid or liquid; appearance can vary. Likely a white to off-white crystalline solid at room temperature. | [2] Based on analogous fluorinated benzonitriles.[3] |
| Melting Point | Data not consistently available. A similar isomer, 3-Fluoro-4-methylbenzonitrile, melts at 47-51 °C. | [2][3] A definitive value should be determined experimentally. |
| Boiling Point | Data not available. | [2] Expected to be >200 °C based on similar structures.[4] |
| Density | Data not available. | [2] |
| Solubility | Low solubility in water. Soluble in common organic solvents such as Dichloromethane, Tetrahydrofuran, and Acetone. | [5] Predicted based on the "like dissolves like" principle; the molecule is predominantly nonpolar. |
| XLogP3 | 2.2 | [1][6] This computed value indicates moderate lipophilicity. |
Section 3: Thermal Analysis and Phase Behavior
The thermal properties of a compound are paramount for determining appropriate conditions for reaction, purification, and storage. For a crystalline solid like 2,4-Difluoro-3-methylbenzonitrile, the melting point is a critical indicator of purity.
Expert Insight: Why Differential Scanning Calorimetry (DSC) is the Gold Standard
While traditional melting point apparatus (using a heated block and capillary tube) can provide a melting range, it is a subjective measurement.[7] For rigorous scientific applications, Differential Scanning Calorimetry (DSC) is the preferred method.[8][9] DSC offers superior accuracy and provides more information than just the melting point. It measures the heat flow required to change the temperature of a sample compared to a reference.[10][11] This allows for the precise determination of the melting onset and peak, as well as the enthalpy of fusion (ΔHfus)—the energy required to melt the solid. A sharp, high-enthalpy peak is a strong indicator of high crystalline purity.
Experimental Protocol: Melting Point Determination by DSC
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Sample Preparation: Accurately weigh 2-5 mg of 2,4-Difluoro-3-methylbenzonitrile into a hermetically sealed aluminum DSC pan. An identical empty pan is used as the reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
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Thermal Program:
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Equilibrate the cell at 25 °C.
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Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 100 °C) at a controlled rate of 10 °C/min.
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Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is recorded as the peak temperature of the endothermic event. The integrated area of this peak provides the enthalpy of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Section 4: Spectroscopic and Chromatographic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns of a molecule. For 2,4-Difluoro-3-methylbenzonitrile, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for both separation from impurities and structural confirmation.[12]
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Expected Molecular Ion (M⁺): m/z = 153.0390 (Monoisotopic Mass)[1][6]
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Predicted Adducts: In positive ion mode, adducts such as [M+H]⁺ (m/z 154.0463) and [M+Na]⁺ (m/z 176.0282) are expected.[13]
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Fragmentation: The molecule is expected to be relatively stable under electron impact ionization. Key fragmentation pathways would likely involve the loss of HCN, methyl radical (CH₃), or fluorine atoms.
Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like Dichloromethane.
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GC Separation:
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Column: Use a nonpolar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[14]
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Injection: Inject 1 µL in splitless mode at an injector temperature of 250 °C.
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Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[12]
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Carrier Gas: Helium at 1 mL/min.[12]
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MS Detection:
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Ionization: Electron Impact (EI) at 70 eV.
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Scan Range: m/z 40-300.
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Temperatures: Ion source at 230 °C, transfer line at 280 °C.[12]
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Caption: General Workflow for GC-MS Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. For this molecule, the following characteristic peaks are expected:
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~2230 cm⁻¹ (strong, sharp): C≡N (nitrile) stretch.
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~1200-1100 cm⁻¹ (strong): C-F (aryl-fluorine) stretch.
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~3100-3000 cm⁻¹ (weak-medium): Aromatic C-H stretch.
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~2950-2850 cm⁻¹ (weak): Aliphatic C-H stretch from the methyl group.
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~1600-1450 cm⁻¹ (medium): C=C aromatic ring stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expert Insight: The Power of ¹⁹F NMR Fluorine-19 is an excellent NMR nucleus because it has a spin of ½ and 100% natural abundance, resulting in high sensitivity.[15][16] Its chemical shifts are spread over a very wide range (~800 ppm), which means that even subtle differences in the electronic environment of different fluorine atoms lead to well-resolved signals.[15][17] This makes ¹⁹F NMR an exceptionally precise probe for confirming the substitution pattern and purity of fluorinated compounds.[18]
Predicted NMR Spectra (in CDCl₃):
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¹H NMR:
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~7.0-7.5 ppm (2H, multiplet): Two aromatic protons (H-5 and H-6). Their exact shifts and coupling patterns will be complex due to coupling to each other (³JHH) and to the two different fluorine atoms (³JHF and ⁴JHF).
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~2.3 ppm (3H, triplet or doublet of doublets): The methyl protons. They will be split by the adjacent fluorine atom (⁴JHF) and potentially the other fluorine (⁵JHF), likely resulting in a finely split triplet or doublet of doublets.
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¹³C NMR:
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Eight distinct signals are expected.
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~160-165 ppm (doublet, large ¹JCF): C-2 and C-4, the carbons directly bonded to fluorine, will appear far downfield and show very large one-bond C-F coupling.
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~115 ppm (singlet or triplet): The nitrile carbon (C≡N). It will likely be a singlet or a small triplet due to coupling with the adjacent carbon's fluorine.
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~110-140 ppm (multiple signals): The remaining four aromatic carbons, all showing smaller ²JCF or ³JCF couplings.
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~15 ppm (quartet, split by fluorine): The methyl carbon, appearing upfield and split by the nearby fluorine atoms (³JCF and ⁴JCF).
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¹⁹F NMR (referenced to CFCl₃):
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Two distinct signals are expected in the aromatic fluorine region (typically -100 to -150 ppm).
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Each signal will be a complex multiplet due to coupling to the other fluorine atom (³JFF) and the various aromatic and methyl protons (³JHF, ⁴JHF, ⁵JHF). The through-space and through-bond couplings will provide definitive structural confirmation.
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Section 5: Safety and Handling
Comprehensive safety data is crucial for proper handling. 2,4-Difluoro-3-methylbenzonitrile is classified as a hazardous substance.
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GHS Pictograms: Danger[1]
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H301: Toxic if swallowed.
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H311: Toxic in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H331: Toxic if inhaled.
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Precautionary Statements: [6]
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Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
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Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
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Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
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Handling Recommendation: All manipulations should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
References
- 1. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Difluoro-3-Methylbenzonitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 3. 3-氟-4-甲基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Fluoro-3-methylBenzonitrile CAS#: 185147-07-3 [m.chemicalbook.com]
- 5. 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]
- 6. echemi.com [echemi.com]
- 7. ursinus.edu [ursinus.edu]
- 8. benchchem.com [benchchem.com]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is a DSC? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. PubChemLite - 2,4-difluoro-3-methylbenzonitrile (C8H5F2N) [pubchemlite.lcsb.uni.lu]
- 14. tdi-bi.com [tdi-bi.com]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. alfa-chemistry.com [alfa-chemistry.com]
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